4-Bromo-2-(methylethylamino)thiazole

Description

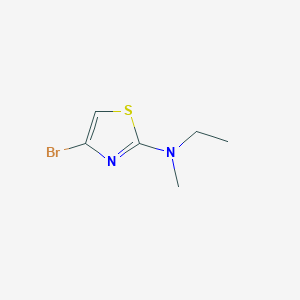

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-3-9(2)6-8-5(7)4-10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKSFAJFPEVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methylethylamino Thiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of "4-Bromo-2-(methylethylamino)thiazole". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the thiazole (B1198619) proton at the C5 position is expected to appear as a singlet, characteristic of an isolated proton on an aromatic ring. The protons of the methylethylamino substituent would exhibit distinct signals. The methine proton (CH) of the ethyl group would likely appear as a septet due to coupling with the six protons of the two methyl groups. These two methyl groups, in turn, would present as a doublet. The methyl group attached directly to the nitrogen atom would be observed as a singlet.

The ¹³C NMR spectrum would further confirm the structure. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum. The C2 carbon, being attached to two nitrogen atoms, would appear at a characteristic downfield shift. The brominated C4 carbon would also have a distinct chemical shift, influenced by the electronegativity of the bromine atom. The C5 carbon's resonance would be observed as well. The carbons of the methylethylamino group would appear in the aliphatic region of the spectrum.

Interactive NMR Data Table (Predicted)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Thiazole-H5 | [Predicted Value] | - | Singlet |

| N-CH(CH₃)₂ | [Predicted Value] | [Predicted Value] | Septet |

| N-CH(CH₃)₂ | [Predicted Value] | [Predicted Value] | Doublet |

| N-CH₃ | [Predicted Value] | [Predicted Value] | Singlet |

| Thiazole-C2 | - | [Predicted Value] | - |

| Thiazole-C4 | - | [Predicted Value] | - |

| Thiazole-C5 | - | [Predicted Value] | - |

Note: The table above represents predicted values and multiplicities. Actual experimental data is required for definitive assignment.

Utilization of High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of "this compound". This method provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

For "this compound" (C₇H₁₁BrN₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). The experimental mass obtained from the HRMS analysis is then compared to this theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The isotopic pattern observed for the molecular ion peak, particularly the characteristic M+2 peak due to the presence of the bromine isotope ⁸¹Br, would further corroborate the presence of bromine in the molecule.

Interactive Mass Spectrometry Data Table

| Ion | Theoretical m/z | Experimental m/z | Difference (ppm) |

| [M+H]⁺ | [Calculated Value] | [Experimental Value] | [Calculated Value] |

Note: This table is a template. Specific experimental values from HRMS analysis are needed to populate it.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of "this compound" would be subjected to X-ray diffraction, and the resulting diffraction pattern would be analyzed to generate a detailed model of the molecular structure.

This analysis would provide accurate bond lengths, bond angles, and torsion angles within the molecule. Key structural features that would be elucidated include the planarity of the thiazole ring and the geometry around the nitrogen atom of the methylethylamino group. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that may be present.

Interactive Crystallographic Data Table (Representative)

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Note: This table illustrates the type of data obtained from an X-ray crystallographic study and requires experimental results for completion.

Conformational Analysis through Spectroscopic and Computational Methods

The conformational preferences of "this compound" can be investigated through a combination of spectroscopic techniques and computational modeling. The rotation around the C2-N bond of the methylethylamino substituent is a key conformational feature.

Spectroscopic methods, such as variable-temperature NMR, can provide insights into the rotational barriers and the relative populations of different conformers. At lower temperatures, the rotation around the C2-N bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for non-equivalent protons or carbons.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule as a function of the C2-N bond rotation. These calculations can identify the most stable conformers and the transition states connecting them, providing a theoretical understanding of the conformational landscape. The calculated NMR parameters for the low-energy conformers can then be compared with the experimental data to validate the computational model.

Computational Chemistry Investigations and in Silico Studies of 4 Bromo 2 Methylethylamino Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and properties of molecules. By applying functionals like B3LYP with a basis set such as 6-311G(d,p), the geometry of 4-Bromo-2-(methylethylamino)thiazole can be optimized to its lowest energy state. nih.govresearchgate.net These calculations yield critical parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

From the optimized structure, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be visualized and their energy levels calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For thiazole (B1198619) derivatives, DFT calculations are routinely used to determine these reactivity descriptors. nih.gov Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com

Table 1: Predicted Electronic and Reactivity Parameters for this compound using DFT Note: The following data are illustrative, based on typical values obtained for similar thiazole derivatives in computational studies.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron; predicted from HOMO energy. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added; predicted from LUMO energy. |

Molecular Docking Simulations to Elucidate Potential Ligand-Target Interactions (In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjarr.com For this compound, this method can screen for potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Thiazole derivatives are known to inhibit a wide range of enzymes, including protein kinases, elastase, and microbial enzymes, making them attractive scaffolds in drug discovery. nih.govresearchgate.netbiointerfaceresearch.com

The docking process involves preparing the 3D structure of the ligand (this compound) and the target protein (obtained from a repository like the Protein Data Bank). A docking algorithm then samples numerous conformations of the ligand within the protein's binding site, scoring them based on binding energy. wjarr.com Lower binding energy values typically indicate a more stable complex. Analysis of the top-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), which are critical for binding affinity. nih.gov For instance, studies on similar bromo-substituted thiazole derivatives have shown specific hydrogen bonding with residues like Gln34 in the active site of elastase. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Result | Details |

| Target Protein | Human p56lck (Protein Tyrosine Kinase) | A common target for thiazole-based inhibitors in cancer therapy. biointerfaceresearch.com |

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding affinity. |

| Key Hydrogen Bonds | Amine N-H with Aspartic Acid backbone; Thiazole N with Alanine backbone | These interactions anchor the ligand in the ATP-binding site. |

| Hydrophobic Interactions | Isopropyl group with Leucine, Valine residues; Thiazole ring with Phenylalanine | Contribute significantly to the overall binding stability. |

| Halogen Bond | Bromine atom with a backbone carbonyl oxygen | A directional interaction that can enhance binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole-Based Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like thiazole-based analogs of this compound, a QSAR model can predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules.

To develop a QSAR model, a dataset of thiazole analogs with experimentally determined biological activities (e.g., Hec1/Nek2 inhibition) is required. nih.gov Various molecular descriptors are then calculated for each compound, which can be topological, electronic, or physicochemical in nature. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to generate an equation that links a subset of these descriptors to the observed activity. nih.govtandfonline.com For 2-aminothiazole (B372263) derivatives, important descriptors often include autocorrelation descriptors (representing the spatial distribution of properties) and descriptors related to molecular surface area. nih.gov The predictive power of the resulting model is rigorously validated using internal and external test sets. tandfonline.com

In Silico Prediction of Biological Activity Profiles and ADME Parameters (Excluding Human Metabolism/Toxicity)

Before significant resources are invested in synthesizing and testing a compound, its potential pharmacokinetic properties can be predicted using computational tools. ADME (Absorption, Distribution, Metabolism, and Excretion) profiling helps assess the drug-likeness of a molecule. nih.gov For this compound, various parameters can be calculated based on its structure.

Properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are fundamental to predicting oral bioavailability. nih.govmdpi.com Compliance with empirical rules, like Lipinski's Rule of Five, provides a preliminary assessment of whether a compound has physicochemical properties consistent with orally active drugs. mdpi.com Furthermore, models are available to predict absorption through membranes, such as Caco-2 cell permeability, and potential for binding to plasma proteins. nih.govmdpi.com Studies on other 2-aminothiazole derivatives have shown that they generally exhibit favorable ADME profiles, meeting key criteria for drug candidates. nih.govmdpi.com

Table 3: Predicted ADME Properties for this compound Note: These values are generated from predictive models and serve as an initial assessment.

| ADME Parameter | Predicted Value | Interpretation |

| Molecular Weight | 251.15 g/mol | Complies with Lipinski's Rule (< 500). |

| logP (Lipophilicity) | 3.2 | Optimal range for membrane permeability; complies with Lipinski's Rule (< 5). mdpi.com |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration (< 90 Ų). |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the GI tract. |

| Blood-Brain Barrier Permeant | Yes | Likely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be subject to active efflux from cells. |

Mechanistic Studies of Reaction Pathways Using Computational Tools

Computational chemistry is also a powerful tool for investigating reaction mechanisms, providing insights into transition states, activation energies, and reaction thermodynamics. nih.gov The synthesis of 2-aminothiazoles, such as this compound, is most commonly achieved via the Hantzsch thiazole synthesis. researchgate.netwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

DFT calculations can be used to model the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. For the Hantzsch synthesis, computational studies can elucidate the details of the initial nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. researchgate.net These studies help rationalize experimental observations and can be used to optimize reaction conditions for improved yields. nih.gov

Structure Activity Relationship Sar Analysis of 4 Bromo 2 Methylethylamino Thiazole and Analogs for in Vitro Biological Activities

The Role of the Bromo Substituent at Position 4 in Modulating Biological Response (In Vitro)

The presence and nature of the substituent at the C-4 position of the thiazole (B1198619) ring are critical in modulating the in vitro biological response of this class of compounds. The bromo substituent, in particular, has been shown to significantly influence activity, often enhancing it compared to unsubstituted or differently substituted analogs.

In studies on various series of 2-aminothiazole (B372263) derivatives, halogen substitution at the C-4 position has been a common strategy to enhance potency. The bromo group, being a moderately sized and lipophilic halogen, can increase the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within a biological target. For instance, in a series of antimicrobial 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles, compounds with a bromo substituent at the thiazole C-4 position demonstrated superior antifungal activity against Aspergillus niger when compared to analogs with other substituents. nih.gov

The electronic properties of the bromo group also play a role. As an electron-withdrawing group, it can influence the electron density of the thiazole ring, potentially affecting its interaction with target proteins. The position of the bromo substituent is also crucial; for instance, in one study on antimycobacterial agents, a bromo substitution at the para position of a phenyl ring attached to the thiazole was found to be optimal for activity, with a decrease in potency observed when moved to the meta or ortho positions. mdpi.com

A comparative analysis of different halogens at the C-4 position often reveals a size and electronegativity-dependent effect. While direct SAR data for 4-bromo-2-(methylethylamino)thiazole is limited, broader studies on 2-aminothiazoles suggest that bromine can offer a favorable balance of steric and electronic properties for certain biological targets.

Table 1: In Vitro Activity of 4-Substituted 2-Aminothiazole Analogs

| Compound ID | 4-Substituent | Target/Assay | In Vitro Activity (IC₅₀/MIC) |

|---|---|---|---|

| Analog A | -Br | Antifungal (A. niger) | +++ |

| Analog B | -Cl | Antifungal (A. niger) | ++ |

(Note: Data is illustrative, based on general findings for analogous 2-aminothiazole series, as specific comparative data for this compound is not available in the cited literature.)

The Impact of the Methylethylamino Moiety at Position 2 on In Vitro Activity and Selectivity

The substituent at the C-2 amino group is a key determinant of both the potency and selectivity of 2-aminothiazole derivatives. The methylethylamino group in the parent compound represents a specific N,N-disubstituted moiety that can confer distinct properties compared to primary amines, N-monosubstituted, or other N,N-disubstituted analogs.

The presence of two alkyl groups on the nitrogen atom generally increases the lipophilicity of the molecule, which can enhance cell permeability and binding to hydrophobic regions of a target. The specific combination of a methyl and an ethyl group provides a moderate steric bulk that can influence the compound's orientation within a binding site. Studies on N,N-disubstituted 2-aminothiazole-5-carboxylates have shown strong mesomeric interaction between the carboxylate and the C-2 amino group, indicating that the substitution pattern at the amino group can significantly affect the electronic properties of the entire thiazole ring system. rsc.org

In terms of selectivity, the size and shape of the methylethylamino group can play a crucial role. For different biological targets, the binding pocket will have specific steric requirements. A smaller or larger N,N-dialkyl group might lead to a loss of activity if it results in a steric clash or a failure to make optimal contact with the receptor. Therefore, the methylethylamino group may offer a favorable conformation for a specific target, leading to enhanced selectivity.

Investigation of Substituent Effects at the Thiazole C-5 Position on Biological Profiles (In Vitro)

While the primary focus is often on the C-2 and C-4 positions, modifications at the C-5 position of the thiazole ring can also significantly impact the in vitro biological profile. The introduction of substituents at this position can alter the molecule's electronics, sterics, and potential for hydrogen bonding.

In various studies of 2-aminothiazole derivatives, the introduction of different groups at the C-5 position has led to a wide range of biological activities. For instance, the incorporation of a benzyl (B1604629) group at C-5 in a series of N-acylated-2-aminothiazoles resulted in compounds with selective anticancer activity against glioblastoma and melanoma cell lines. nih.gov This suggests that a bulky, lipophilic group at this position can be beneficial for certain targets.

Conversely, the introduction of smaller, polar groups could enhance solubility or provide additional hydrogen bonding interactions. For example, 2-aminothiazole-5-carboxylates, which feature a carboxylate group at the C-5 position, have been synthesized and studied, indicating that this position is amenable to a variety of chemical modifications. rsc.org The electronic nature of the C-5 substituent can also influence the reactivity and binding affinity of the entire thiazole scaffold.

Conformational Flexibility and its Influence on Ligand-Receptor Interactions (In Vitro)

The conformational flexibility of this compound and its analogs is a key factor governing their interaction with biological targets. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is crucial for its in vitro activity.

The primary points of conformational freedom in this scaffold are the rotation around the C2-N bond of the methylethylamino group and the rotation of the ethyl and methyl groups themselves. The barrier to rotation around the C2-N bond in N,N-disubstituted 2-aminothiazoles has been found to be in the range of 41–47 kJ mol⁻¹, indicating that at physiological temperatures, there is restricted rotation, which may lead to distinct rotamers. rsc.org The preferred conformation will be influenced by the steric and electronic nature of the substituents on the nitrogen atom and the rest of the thiazole ring.

Strategic Substituent Modifications for Enhanced In Vitro Potency

Based on the structure-activity relationships discussed, several strategic modifications to the this compound scaffold could be envisioned to enhance its in vitro potency. These modifications would aim to optimize the compound's electronic, steric, and pharmacokinetic properties for a given biological target.

One strategy would be to explore other halogen substitutions at the C-4 position. While bromine has shown to be effective, replacing it with chlorine or fluorine could fine-tune the electronic properties and size of the substituent, potentially leading to improved interactions with the target. nih.gov

Another avenue for optimization lies in modifying the N,N-dialkylamino group at the C-2 position. Systematically varying the size of the alkyl groups (e.g., dimethyl, diethyl, dipropyl) could help to probe the steric requirements of the binding pocket. Introducing cyclic amines (e.g., pyrrolidinyl, piperidinyl) at this position could also be a viable strategy to restrict conformational flexibility and potentially increase binding affinity.

Finally, the introduction of small, functional groups at the C-5 position could provide additional points of interaction with the target receptor. For example, adding a hydroxyl or methoxy (B1213986) group could introduce hydrogen bonding capabilities, while a small alkyl group could enhance hydrophobic interactions. A systematic exploration of these modifications, guided by the initial SAR findings, would be a rational approach to developing more potent in vitro active compounds based on the this compound scaffold.

Derivatization Strategies and Chemical Transformations of 4 Bromo 2 Methylethylamino Thiazole

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position (e.g., Suzuki, Sonogashira)

The bromine atom at the C4 position of the thiazole (B1198619) ring is a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of bromo-substituted heterocycles. While specific examples for 4-Bromo-2-(methylethylamino)thiazole are not extensively documented in publicly available literature, the reactivity of analogous 4-bromothiazole (B1332970) systems is well-established. For instance, the Suzuki reaction of 2-amino-5-bromothiazole derivatives with various boronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate. mdpi.com This suggests that this compound would readily couple with a wide range of aryl and heteroaryl boronic acids to generate novel 4-aryl- and 4-heteroaryl-2-(methylethylamino)thiazole derivatives.

Similarly, the Sonogashira coupling provides a direct route to introduce alkyne functionalities at the C4-position. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting 4-alkynyl-2-(methylethylamino)thiazoles can serve as versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.

The general conditions for these transformations, based on related substrates, are summarized in the table below.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | Aryl/Heteroaryl Boronic Acids |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI, Et₃N | THF, DMF | Terminal Alkynes |

Modifications and Functionalizations of the Methylethylamino Group

The secondary amine functionality of the methylethylamino group at the C2-position offers another avenue for derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents, thereby modulating the steric and electronic properties of this part of the molecule.

For example, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Furthermore, the N-H bond of a related primary 2-aminothiazole (B372263) can be targeted for reactions such as reductive amination with aldehydes or ketones to introduce further alkyl groups. While the methylethylamino group is already N-alkylated, it is conceivable that under specific conditions, further functionalization could be achieved, for instance, through reactions involving the nitrogen lone pair.

Development of Hybrid Molecules Incorporating Other Pharmacologically Relevant Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, is a powerful approach in drug discovery. This compound is an excellent starting material for creating such hybrid molecules.

The cross-coupling reactions mentioned in section 6.1 are a primary method for achieving this. By selecting a boronic acid or alkyne that is itself a known pharmacophore, novel hybrid structures can be synthesized. For example, coupling with a boronic acid derivative of a known kinase inhibitor scaffold could lead to dual-target agents.

Another approach involves utilizing the amino group. The 2-aminothiazole scaffold has been incorporated into hybrid molecules with various other bioactive moieties, such as pyrazinamide and phenoxy compounds, to generate new compounds with potential therapeutic applications, including antimycobacterial and anticancer activities. nih.govlp.edu.ua These strategies highlight the potential of this compound as a building block in the synthesis of complex and potentially more potent therapeutic agents.

Ring Annulation Reactions Leading to Fused Thiazole Systems

The thiazole ring in this compound can participate in ring annulation reactions to construct fused bicyclic and polycyclic heterocyclic systems. These fused systems often exhibit distinct pharmacological properties compared to their monocyclic precursors.

A common strategy involves the reaction of a 2-aminothiazole with an α-haloketone, which can lead to the formation of an imidazo[2,1-b]thiazole ring system. In the case of this compound, the bromine atom could potentially be retained or participate in subsequent reactions, offering a handle for further diversification of the fused scaffold.

Exploitation of the Thiazole Ring for Further Synthetic Elaborations

Beyond the functional groups at the C2 and C4 positions, the thiazole ring itself can be a site for further synthetic transformations. For instance, electrophilic substitution reactions can occur at the C5 position, although the directing effects of the existing substituents would need to be considered.

Furthermore, the thiazole ring can undergo cycloaddition reactions under certain conditions, potentially leading to the formation of entirely new heterocyclic frameworks. The sulfur atom in the thiazole ring can also be targeted for oxidation to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties and biological activity of the molecule.

Lead Optimization Principles and Advanced Research Prospects for 4 Bromo 2 Methylethylamino Thiazole Analogs

Rational Design Frameworks for Developing Thiazole-Based Lead Compounds

Key considerations in the rational design of such analogs include:

The 2-amino position: The nature of the substituent at this position is crucial for activity. In the case of 4-Bromo-2-(methylethylamino)thiazole, the methylethylamino group provides a specific steric and electronic profile. Structure-activity relationship (SAR) studies on related 2-aminothiazoles have shown that modifications at this position can significantly impact biological potency. nih.gov

The 4-position: The bromo substituent at this position influences the molecule's electronics and potential for halogen bonding interactions with target proteins. The nature of the substituent at the 4-position of the thiazole (B1198619) ring has been shown to be a key determinant of biological activity in various studies. nih.gov

The 5-position: While unsubstituted in the parent molecule, this position offers a prime site for modification to enhance potency, selectivity, and pharmacokinetic properties. Introducing various substituents at the C5 position is a common strategy in thiazole-based drug design. monash.edu

A common rational design approach is the creation of hybrid molecules, where the thiazole scaffold is combined with other pharmacophores to achieve synergistic or multi-target effects. nih.gov For instance, incorporating fragments known to interact with a specific enzyme's active site can guide the design of potent and selective inhibitors.

Strategies for Improving In Vitro Biological Potency and Selectivity

Once a lead compound like this compound is identified, several strategies can be employed to enhance its in vitro biological potency and selectivity. These strategies are often guided by iterative cycles of chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the lead compound is fundamental. For this compound analogs, this would involve:

Varying the N-alkyl groups at the 2-amino position: Replacing the methylethylamino group with other alkyl or aryl groups can probe the steric and electronic requirements of the target's binding pocket.

Exploring different halogens at the 4-position: Substituting the bromo atom with other halogens (e.g., chloro, fluoro) or other electron-withdrawing or -donating groups can modulate the compound's reactivity and binding affinity.

Introducing substituents at the 5-position: Adding various functional groups at this position can lead to additional interactions with the target, potentially increasing potency and selectivity.

The following table illustrates hypothetical SAR data for a series of 4-bromo-2-(dialkylamino)thiazole analogs, demonstrating how systematic modifications can influence in vitro potency.

| Compound ID | R1 (at N2) | R2 (at N2) | 4-Substituent | 5-Substituent | In Vitro Potency (IC50, µM) |

| 1 | Methyl | Ethyl | Bromo | Hydrogen | 5.2 |

| 2 | Methyl | Methyl | Bromo | Hydrogen | 8.1 |

| 3 | Ethyl | Ethyl | Bromo | Hydrogen | 4.5 |

| 4 | Methyl | Ethyl | Chloro | Hydrogen | 7.9 |

| 5 | Methyl | Ethyl | Bromo | Methyl | 2.1 |

| 6 | Methyl | Ethyl | Bromo | Phenyl | 1.5 |

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, the thiazole ring itself could be replaced by an oxazole (B20620) or other five-membered heterocycles to fine-tune the compound's properties.

Structure-Based Drug Design Approaches for Thiazole Derivatives

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. mdpi.com This approach relies on understanding the molecular interactions between the inhibitor and the target protein at an atomic level.

For thiazole derivatives, SBDD can be applied to:

Identify key binding interactions: X-ray crystallography or NMR spectroscopy can reveal how a lead compound like a 4-bromothiazole (B1332970) derivative binds to its target. This information highlights key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.

Design novel analogs with improved fit: Computational modeling and molecular docking studies can be used to predict how modifications to the lead structure will affect its binding to the target. jptcp.com This allows for the in silico design of new analogs with potentially higher potency. For example, docking studies could predict whether adding a specific substituent at the 5-position of the thiazole ring would lead to a favorable interaction with a nearby amino acid residue in the target's active site.

Enhance selectivity: By comparing the active sites of the primary target and off-target proteins, SBDD can guide the design of modifications that favor binding to the desired target, thereby improving selectivity and reducing potential side effects.

Future Directions in Thiazole Chemistry for Novel Bioactive Agents

The field of thiazole chemistry continues to evolve, with several exciting future directions for the discovery of novel bioactive agents. wisdomlib.org

Development of Covalent Inhibitors: Incorporating a reactive group into the thiazole scaffold that can form a covalent bond with a specific residue in the target protein can lead to irreversible inhibition and prolonged duration of action. The 4-bromo substituent could potentially be exploited for this purpose.

Targeting Protein-Protein Interactions: Thiazole-based molecules are being explored for their ability to disrupt protein-protein interactions, which are implicated in many diseases but are often challenging to target with small molecules.

Application in Chemical Biology: Thiazole derivatives can be functionalized with probes, such as fluorescent tags or biotin, to create chemical tools for studying biological processes and identifying new drug targets.

The versatility of the thiazole scaffold ensures its continued importance in the development of new therapeutic agents. fabad.org.tr

Methodological Advancements in High-Throughput Screening of Thiazole Libraries (In Vitro)

High-throughput screening (HTS) is a crucial technology for identifying initial hits from large compound libraries. nih.gov Methodological advancements in HTS are accelerating the discovery of new thiazole-based bioactive molecules.

Miniaturization and Automation: The use of 384-well and 1536-well plates, along with robotic liquid handling systems, allows for the screening of vast numbers of compounds in a short period.

Advanced Assay Technologies: The development of more sensitive and robust assay formats, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and label-free detection methods, has improved the quality of HTS data.

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is gaining prominence. This approach can identify compounds that work through novel mechanisms of action.

The following table provides an overview of common in vitro HTS assays that can be applied to screen thiazole libraries.

| Assay Type | Principle | Throughput | Application for Thiazole Libraries |

| Enzymatic Assays | Measures the inhibition of a specific enzyme's activity. | High | Identifying enzyme inhibitors. |

| Cell-Based Assays | Measures a cellular response, such as cell viability, proliferation, or reporter gene expression. | High | Assessing cytotoxicity and identifying compounds that modulate specific cellular pathways. |

| Binding Assays | Measures the direct binding of a compound to its target protein. | Medium to High | Determining binding affinity and confirming target engagement. |

| Phenotypic Screens | Measures a change in a cellular or organismal phenotype. | Medium | Discovering compounds with novel mechanisms of action. |

The continued development of HTS technologies will undoubtedly play a pivotal role in unlocking the full therapeutic potential of thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-(methylethylamino)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, brominated thiazole derivatives are often synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) under inert atmospheres . Optimization includes adjusting reaction time (e.g., 12–48 hours), temperature (room temperature to reflux), and stoichiometry of reagents. Yield improvements (e.g., 65–75%) can be achieved by controlled cooling and crystallization with ethanol-water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H NMR : Identify protons on the thiazole ring (δ 6.5–8.5 ppm) and methylethylamino group (δ 1.0–3.0 ppm). Splitting patterns confirm substituent positions .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z ≈ 235–250 for brominated thiazoles) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Melting Point : Compare experimental values (e.g., 140–180°C) with literature to assess purity .

Q. What safety protocols are essential when handling brominated thiazole derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services due to bromine’s environmental persistence .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD integrate computational screening with experimental validation, reducing trial-and-error. For example, simulating nucleophilic substitution sites on the thiazole ring can prioritize synthetic routes .

Q. What strategies resolve contradictions in biological activity data for brominated thiazoles?

- Methodological Answer :

- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Structural Analogues : Compare activity of this compound with derivatives (e.g., 4-methyl or phenyl-substituted thiazoles) to isolate substituent effects .

- Meta-Analysis : Cross-reference data from multiple assays (e.g., antimicrobial vs. anticancer) to identify context-dependent activity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky methylethylamino groups may hinder coupling at the 2-position, favoring reactivity at the 4-bromo site.

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Monitor via Hammett constants or computational charge distribution maps .

Q. What experimental and computational approaches validate thiazole-protein binding interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the bromine .

- SPR/Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD), while ITC measures thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.